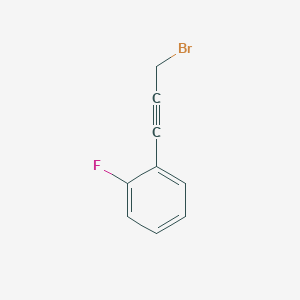

1-(3-BROMOPROP-1-YN-1-YL)-2-FLUOROBENZENE

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromoprop-1-ynyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIFDCKVZYPQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020153-63-2 | |

| Record name | 1-(3-bromoprop-1-yn-1-yl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 2 Fluorobenzene

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule, 1-(3-bromoprop-1-yn-1-yl)-2-fluorobenzene, suggests that the most strategic disconnection is at the C(sp)-C(sp²) bond between the propyne unit and the fluorobenzene ring. This disconnection simplifies the molecule into two key synthons: a 2-fluorophenyl cation equivalent and a 3-bromoprop-1-yn-1-yl anion equivalent. This approach immediately points towards a cross-coupling reaction as the final bond-forming step.

The most prominent and widely utilized method for such a transformation is the Sonogashira coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Therefore, the retrosynthesis logically proceeds as follows:

Target Molecule: this compound

Key Disconnection: C(aryl)-C(alkyne) bond

Precursors: A 2-halofluorobenzene (where the halogen is typically I or Br) and 3-bromoprop-1-yne or a suitable equivalent.

However, the direct use of 3-bromopropyne (propargyl bromide) in Sonogashira couplings can be problematic due to its reactivity and potential for side reactions. A more robust strategy involves the use of a protected propargyl alcohol or propargyl alcohol itself, followed by post-coupling modification to introduce the bromine atom. This refined retrosynthetic pathway involves:

Final Step: Conversion of a terminal hydroxyl group to a bromide.

Coupling Step: Sonogashira coupling of a 2-halofluorobenzene with a protected or unprotected propargyl alcohol.

Precursor Synthesis: Preparation of the requisite 2-halofluorobenzene.

Precursor Design and Synthesis for the Aryl-Fluorine Core

The introduction of a halogen at the ortho position to the fluorine atom in fluorobenzene is the primary objective. Fluorine is an ortho, para-directing group in electrophilic aromatic substitution reactions. While this directing effect is well-established, achieving high regioselectivity for the ortho product over the para product can be challenging.

Direct iodination of fluorobenzene can be achieved using various methods. One approach involves the use of iodine in the presence of an oxidizing agent. Another effective method for the synthesis of 2-fluoroiodobenzene is through the diazotization of 2-fluoroaniline, followed by a Sandmeyer-type reaction with potassium iodide. A one-step process from 2-fluoroaniline using sodium nitrite and N-iodosuccinimide in DMF has also been reported.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| I₂ / HIO₃ | Hydroxy aromatics | Iodo-hydroxy aromatics | - | researchgate.net |

| NaNO₂ / NIS in DMF | 2-fluoroaniline | 2-fluoroiodobenzene | - | |

| I₂ / Selectfluor | Bulky alkylbenzenes | Iodinated alkylbenzenes | - | organic-chemistry.org |

This table presents various iodination methods for aromatic compounds.

The fluorine substituent on the benzene (B151609) ring influences its reactivity. While fluorine is the most electronegative halogen, it can act as a π-donor through resonance. This leads to a somewhat anomalous reactivity profile in electrophilic aromatic substitution compared to other halobenzenes. The para position is generally more activated than in benzene itself, but ortho-substitution is also significant. google.comgelest.com

For the synthesis of the required 2-halofluorobenzene precursor, direct ortho-halogenation is a desirable but often challenging route due to the competing para-substitution. Therefore, methods that favor ortho-functionalization are of particular interest. Directed ortho-metalation, followed by quenching with an iodine source, is a powerful strategy to achieve high regioselectivity. Alternatively, starting with an ortho-substituted aniline, such as 2-fluoroaniline, and converting the amino group to a halide via a Sandmeyer reaction provides a reliable route to the desired 2-halofluorobenzene.

Introduction of the Propynyl Moiety

With the 2-halofluorobenzene precursor in hand, the next critical step is the introduction of the three-carbon propynyl unit.

The Sonogashira coupling is the premier method for the alkynylation of aryl halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.orglibretexts.org The general reaction scheme involves the coupling of an aryl halide with a terminal alkyne.

As previously mentioned, the direct coupling of 2-fluoroiodobenzene with propargyl bromide is often avoided due to the latter's high reactivity, which can lead to undesired side reactions. A more controlled and higher-yielding approach involves a two-step sequence:

Sonogashira coupling with a protected alkyne: 2-fluoroiodobenzene is coupled with a terminal alkyne that has a protected hydroxyl group, such as propargyl alcohol protected with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. Propargyl alcohol itself can also be used directly in some cases. researchgate.net

Deprotection and conversion: The protecting group is removed to yield 1-(2-fluorophenyl)prop-2-yn-1-ol. This alcohol is then converted to the corresponding bromide.

The use of propargyl alcohol in Sonogashira couplings has been shown to be effective. researchgate.netnih.gov

This table showcases examples of Sonogashira couplings involving propargyl alcohol derivatives.

The key coupling reaction is the Sonogashira reaction. The reaction conditions can be optimized for various substrates. For the coupling of 2-fluoroiodobenzene with a protected propargyl alcohol, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base such as triethylamine or diisopropylamine in a suitable solvent like THF or DMF.

Once the coupling reaction is complete to form the silyl-protected alcohol, deprotection is necessary. For TMS-protected alkynes, mild conditions such as potassium carbonate in methanol are often sufficient. gelest.com For the more robust TIPS group, reagents like silver fluoride (B91410) can be effective. thieme-connect.comscielo.org.mx

The final step is the conversion of the resulting 1-(2-fluorophenyl)prop-2-yn-1-ol to the target molecule, this compound. This can be achieved using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃). wikipedia.orgprepchem.com

| Starting Material | Reagent(s) | Product | Reference |

| Propargyl alcohol | PBr₃ | Propargyl bromide | wikipedia.orgprepchem.com |

| Trimethylsilylpropargyl alcohol | PPh₃ / Br₂ | 3-bromo-1-(trimethylsilyl)-1-propyne | chemicalbook.com |

This table provides methods for the synthesis of brominated propargyl derivatives.

Stereoselective and Regioselective Considerations in Synthesis

In the synthesis of this compound, the primary concern is regioselectivity rather than stereoselectivity. The alkyne functional group (C≡C) is linear in geometry, meaning there are no stereoisomers such as E/Z isomers associated with this part of the molecule. Therefore, the synthetic focus shifts to ensuring that the chemical bonds are formed at the correct positions.

The regioselectivity is crucial during the key carbon-carbon bond-forming step, which typically involves a cross-coupling reaction. The most probable synthetic route is the Sonogashira coupling, which joins a terminal alkyne with an aryl halide. wikipedia.org In this context, the reaction would couple the 2-fluorophenyl group with the 3-bromopropyne moiety.

The regiochemical outcome is dictated by the mechanism of the coupling reaction. For instance, in a Sonogashira coupling between 2-fluorophenylacetylene and a bromine source or, more commonly, between a 2-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene or 1-fluoro-2-iodobenzene) and propargyl bromide, the new bond forms specifically between the terminal carbon of the alkyne and the carbon atom of the benzene ring that bears the halide. libretexts.org This ensures the formation of the desired constitutional isomer. The relative reactivity of aryl halides in palladium-catalyzed reactions (I > Br > Cl >> F) is a critical factor; if a dihalogenated benzene were used as a starting material, the reaction would preferentially occur at the more reactive halogen site. libretexts.org

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems is paramount for achieving high yield and purity. This involves the careful selection of catalysts, ligands, solvents, and other reaction parameters to enhance reaction rates and minimize side products.

Transition metal catalysis is central to the synthesis of aryl alkynes like this compound. The Sonogashira cross-coupling reaction is a powerful and widely used method for this purpose, employing a dual catalytic system. wikipedia.org

The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt acting as a co-catalyst. The catalytic cycle involves two interconnected processes. libretexts.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-fluoro-2-iodobenzene).

Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst. wikipedia.org

The choice of palladium source, ligands, and copper co-catalyst significantly impacts the reaction's efficiency. Bulky and electron-rich phosphine ligands can enhance the activity of the palladium catalyst, particularly for less reactive aryl halides. researchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4, [PdCl2(CH3CN)2] | Primary catalyst for C-C bond formation. |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. |

| Ligand | Triphenylphosphine (PPh3), sXPhos, P(t-Bu)3 | Stabilizes and activates the palladium catalyst. |

| Base | Triethylamine (Et3N), Diethylamine (Et2NH), Piperidine | Neutralizes HX byproduct and facilitates acetylide formation. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Acetonitrile | Solubilizes reactants and catalysts. |

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

One significant advancement is the development of copper-free Sonogashira reactions. wikipedia.org While effective, copper salts are toxic, and their removal from the final product can be challenging. Copper-free protocols often rely on more active palladium catalysts or different bases to proceed efficiently, thereby reducing the environmental impact. nih.gov

The use of ligand-free catalytic systems is another green approach. Phosphine ligands can be expensive, toxic, and air-sensitive. rsc.org Research has focused on developing palladium catalysts that are active without the need for additional ligands, simplifying the reaction setup and purification. Furthermore, conducting reactions in greener solvents, such as water or biorenewable solvents, or under solvent-free conditions, minimizes the use of volatile organic compounds. The principles of atom economy are also central, with cross-coupling reactions being inherently efficient as they incorporate a large portion of the reactants' atoms into the final product.

Isolation and Purification Methodologies for Complex Organic Intermediates

After the synthesis, the isolation and purification of this compound from the crude reaction mixture are critical for obtaining a product of high purity. The process typically begins with a standard aqueous workup. This involves quenching the reaction with a suitable reagent, such as a saturated ammonium chloride solution, to stop the reaction and neutralize any reactive species. rsc.org

The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are subsequently washed with brine to remove residual water and water-soluble impurities. Finally, the organic solution is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. rsc.org

The primary method for purifying the target compound and similar organic intermediates is flash column chromatography. rsc.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.

Steps in Flash Chromatography:

The concentrated crude product is loaded onto the top of a column packed with silica gel.

A solvent system, usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column.

Components of the mixture travel down the column at different rates depending on their polarity.

Fractions are collected as the solvent elutes from the column, and those containing the pure product are combined and concentrated to yield the final, purified compound.

The purity of the isolated compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry. ambeed.com

Exploration of Reactivity and Mechanistic Pathways of 1 3 Bromoprop 1 Yn 1 Yl 2 Fluorobenzene

Alkyne Functionalization Reactions

The internal alkyne of 1-(3-bromoprop-1-yn-1-yl)-2-fluorobenzene is electron-deficient due to the proximity of the electronegative fluorine atom on the benzene (B151609) ring and the bromine atom on the propargyl chain. This electronic nature, combined with its unsymmetrical substitution, governs the regioselectivity and stereoselectivity of its reactions.

Addition reactions to the carbon-carbon triple bond of this compound can proceed once to yield a substituted alkene or twice to yield a saturated alkane derivative. The regiochemical outcome is influenced by the electronic and steric effects of the 2-fluorophenyl and bromomethyl substituents.

Hydrohalogenation : The addition of hydrogen halides (HX) to this unsymmetrical alkyne can lead to a mixture of products. The initial protonation of the alkyne forms a vinyl cation. rsc.orgnih.gov For an asymmetrical internal alkyne, protonation can occur at either of the two sp-hybridized carbons, leading to a mixture of isomeric haloalkenes. thieme-connect.com A second addition of HX to the resulting haloalkene typically proceeds to form a geminal dihalide, where the second halogen adds to the same carbon as the first, due to the stabilization of the resulting carbocation by the first halogen. rsc.orgrsc.org

Hydration : The addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts or other transition metals like gold or iron, is a common method to synthesize ketones. organic-chemistry.orgrsc.org For unsymmetrical internal alkynes such as the title compound, this reaction is generally not regioselective and can produce a mixture of two isomeric ketones, resulting from the nucleophilic attack of water at either of the two alkyne carbons. organic-chemistry.orgrsc.orgacs.org The initial enol product rapidly tautomerizes to the more stable ketone. rsc.org The specific regioselectivity can be influenced by the catalyst system employed. acs.orgacs.org

Halogenation : The addition of halogens (X₂, e.g., Br₂ or Cl₂) can occur once to form a dihaloalkene or twice to yield a tetrahaloalkane. rsc.orgnih.gov The first addition is typically an anti-addition, proceeding through a cyclic halonium ion intermediate, which results in the formation of a trans-dihaloalkene. rsc.orgscilit.comnih.gov Due to the reactivity of the resulting alkene, it is often difficult to stop the reaction after a single addition, and excess halogen will lead to the tetrahalogenated product. rsc.org

Table 1: Predicted Products of Addition Reactions

| Reaction | Reagents | Predicted Outcome for this compound | Key Considerations |

|---|---|---|---|

| Hydrohalogenation (1 eq.) | HBr | Mixture of isomeric bromoalkenes | Regioselectivity is not well-defined for unsymmetrical internal alkynes. thieme-connect.com |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of two isomeric ketones | Reaction is not regioselective. organic-chemistry.orgrsc.org |

| Halogenation (1 eq.) | Br₂ | Primarily the (E)-tribromoalkene via anti-addition | The initial addition is stereospecific. rsc.org |

The alkyne functionality is a superb substrate for cycloaddition reactions, enabling the construction of complex cyclic systems.

[2+2+2] Cycloaddition : This powerful reaction involves the transition metal-catalyzed trimerization of alkynes to form substituted benzene rings. mdpi.comwikipedia.org Catalysts based on rhodium, iridium, nickel, or cobalt are commonly employed. mdpi.comacs.orgrsc.org When this compound is subjected to these conditions with two other alkyne molecules, a polysubstituted benzene derivative can be formed. If the other two alkynes are identical, a single product is expected, but if three different unsymmetrical alkynes are used, controlling regioselectivity can be a significant challenge. mdpi.com

Click-type Reactions : The archetypal "click" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is most efficient with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. nih.govmsu.edu As an internal alkyne, this compound would be unreactive under standard CuAAC conditions. However, related transformations are possible. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable exception, as it can effectively catalyze the reaction of azides with internal alkynes, typically affording 1,5-disubstituted 1,2,3-triazoles. msu.eduacs.orgnih.gov Therefore, a terminal alkyne analog of the title compound would be expected to undergo CuAAC, while the internal alkyne itself could potentially react under RuAAC conditions.

A vast array of transition metals can catalyze transformations of the alkyne moiety, leading to diverse molecular architectures.

Palladium-Catalyzed Reactions : Palladium catalysts are exceptionally versatile and can mediate numerous reactions, including carbopalladation, annulation, and metathesis cascades. researchgate.netmasterorganicchemistry.comnih.gov For instance, palladium-catalyzed annulation reactions with functionalized aryl halides can construct complex polycyclic systems in a single step. researchgate.net Furthermore, palladium can catalyze the carbofunctionalization of internal alkynes, allowing for the stereoselective synthesis of highly substituted alkenes. masterorganicchemistry.commdpi.comnih.gov

Gold-Catalyzed Reactions : Homogeneous gold catalysts, particularly Au(I) complexes, are highly effective at activating alkynes toward nucleophilic attack due to their strong π-acidity. acs.orgacs.org This has been widely exploited in hydration and alkoxylation reactions, often proceeding under milder conditions than traditional mercury-based methods. acs.orgnih.gov Gold catalysts can also promote a variety of complex cyclization and rearrangement reactions, generating significant molecular complexity from simple alkyne precursors. acs.orgchemrxiv.orgacs.org

Reactivity of the Aryl Halide Moiety

The compound name this compound indicates the presence of a fluorine atom on the benzene ring, not a bromine atom. Therefore, this section will discuss the reactivity of the aryl fluoride (B91410) moiety, which is generally less reactive than the corresponding aryl bromide in cross-coupling reactions but exhibits unique reactivity in nucleophilic aromatic substitution.

The activation of the C–F bond for cross-coupling reactions is challenging due to its high bond dissociation energy. Consequently, aryl fluorides are significantly less reactive than aryl bromides or iodides. researchgate.net However, under specific catalytic conditions, particularly with nickel catalysts or specialized palladium systems, these reactions can be achieved. organic-chemistry.orgacs.org

Suzuki Coupling : This reaction couples the aryl halide with an organoboron reagent. For aryl fluorides, nickel catalysts are often more effective than palladium. nih.govacs.org Protocols have been developed using Ni(PCy₃)₂Cl₂ or P,N,N-pincer nickel complexes, which can couple both electron-rich and electron-poor aryl fluorides with arylboronic esters or organozinc reagents. organic-chemistry.orgrsc.orgacs.org

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org While traditionally performed with aryl iodides and bromides, methods for the Sonogashira coupling of aryl fluorides have been developed. A highly efficient palladium-catalyzed protocol using LiHMDS as a promoter allows for the coupling of various aryl fluorides, including unreactive electron-rich systems, with terminal alkynes. acs.org

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. mdpi.com This reaction is very challenging for aryl fluorides. Stoichiometric iron-promoted Heck-type couplings have been reported, proceeding through an SₙAr-based C-F activation mechanism rather than the typical oxidative addition pathway. chemrxiv.orgacs.org

Stille Coupling : This reaction involves coupling with an organotin reagent. organic-chemistry.org Similar to other cross-coupling reactions, Stille couplings of aryl fluorides are difficult. However, when the aryl fluoride is activated by strong electron-withdrawing groups, Pd(0)-catalyzed Stille reactions can proceed in moderate yields. acs.orgacs.org

Table 2: Comparison of Catalytic Systems for Aryl Halide Cross-Coupling

| Coupling Reaction | Typical Conditions for Aryl Bromides | Conditions Required for Aryl Fluorides |

|---|---|---|

| Suzuki | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Ni catalyst (e.g., Ni(PCy₃)₂Cl₂), often with special ligands or additives. organic-chemistry.orgacs.orgnih.gov |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, amine base | Pd catalyst with strong base promoter (e.g., LiHMDS). acs.org |

| Heck | Pd catalyst (e.g., Pd(OAc)₂), base | Extremely challenging; stoichiometric metal promoters (e.g., Fe) may be required. chemrxiv.orgacs.org |

| Stille | Pd catalyst (e.g., Pd(PPh₃)₄) | Requires activation by electron-withdrawing groups; Pd(0) catalysts can be effective. acs.orgacs.org |

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The leaving group then departs, restoring aromaticity. masterorganicchemistry.comcore.ac.uk

Contrary to its low reactivity in cross-coupling, fluorine is an excellent leaving group in SₙAr reactions, often showing higher reactivity than bromine, chlorine, or iodine (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate through a powerful inductive effect, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comstackexchange.com

For SₙAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at positions ortho or para to the leaving group. nih.gov In this compound, the alkyne substituent itself can act as a mild electron-withdrawing group, potentially facilitating SₙAr reactions under certain conditions, although it is not as strongly activating as a nitro group. acs.org Recent research has also demonstrated that even non-activated aryl fluorides can undergo SₙAr with potent nucleophiles or under specific catalytic conditions. rsc.orgrsc.orgresearchgate.net

Generation of Organometallic Intermediates (e.g., Grignard, Lithiation)

The presence of a bromine atom allows for the generation of various organometallic intermediates, which are pivotal for subsequent carbon-carbon bond-forming reactions.

Grignard Reagents: The propargylic bromide moiety can react with magnesium metal to form a Grignard reagent. sigmaaldrich.comwikipedia.org However, the formation of the Grignard reagent from propargyl bromide is not straightforward. It often leads to a mixture of the propargylic and allenic isomers, known as the Grignard reagent of allenyl bromide (CH₂=C=CHMgBr). wikipedia.org This rearrangement occurs due to the delocalization of the negative charge. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Organolithium Reagents: Lithiation can occur at two distinct sites on the this compound molecule.

Halogen-Metal Exchange: The bromine atom can be exchanged with lithium using strong organolithium bases like n-butyllithium or t-butyllithium at low temperatures. This would generate a propargylic lithium species, which, similar to the Grignard reagent, can exist in equilibrium with its allenic isomer.

Deprotonation of the Aromatic Ring: The fluorine atom on the benzene ring can direct the deprotonation of the ortho-position (the carbon adjacent to the fluorine) by a strong base, a process known as Directed ortho Metalation (DoM). This will be discussed in more detail in section 3.3.2.

Furthermore, the reaction of o-fluorobromobenzene with lithium amalgam or magnesium can lead to the formation of a transient benzyne (B1209423) intermediate through the decomposition of an initial organometallic compound. stackexchange.com This suggests a potential reaction pathway for the aromatic portion of this compound under similar conditions.

Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom significantly modulates the reactivity of the attached benzene ring through a combination of electronic effects.

Electronic Effects and Their Impact on Electrophilic/Nucleophilic Pathways

The influence of the fluorine substituent on the aromatic ring is twofold, involving competing inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma bond. This effect decreases the electron density of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netquora.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions. quora.com

For nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine activates the ring, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate. However, the C-F bond is very strong, making fluoride a poor leaving group compared to other halogens. The effect of fluorine as a substituent on SNAr can be complex; a fluorine atom located ortho to the substitution site can have a variable activating influence, while a meta-fluorine is activating and a para-fluorine is slightly deactivating. researchgate.net

| Effect | Description | Impact on Electrophilic Aromatic Substitution (EAS) | Impact on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Deactivates the ring by reducing electron density. | Activates the ring by stabilizing the negative intermediate. |

| Resonance Effect (+R) | Electron donation from fluorine's lone pairs into the pi-system. | Directs incoming electrophiles to the ortho and para positions. | Less significant compared to the inductive effect. |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the adjacent ortho position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles.

Fluorine is recognized as a potent directing group for ortho-metalation. researchgate.net The heteroatom (fluorine) coordinates with the lithium atom of the base (e.g., n-butyllithium), delivering the base to the proximate C-H bond for deprotonation. wikipedia.org This allows for functionalization specifically at the position ortho to the fluorine atom. In the context of this compound, the fluorine atom can direct lithiation to the C3 position of the benzene ring. The prevalence of fluorine to direct the lithiation step can even override other functional groups that are also known to induce DoM reactions. rsc.org

| Directing Group (DMG) | Relative Directing Ability | Typical Base |

|---|---|---|

| -CONR₂ | Very Strong | s-BuLi, n-BuLi |

| -SO₂NR₂ | Strong | n-BuLi |

| -OCH₃ | Moderate | n-BuLi, t-BuLi |

| -F | Moderate to Strong | n-BuLi, LDA, LiTMP |

| -Cl | Weak | LDA |

This table presents a generalized hierarchy of directing metalation groups (DMGs). The actual efficacy can depend on specific reaction conditions. researchgate.netuwindsor.ca

Chemoselectivity in Multifunctional Molecular Systems

Chemoselectivity refers to the preferential reaction of one functional group over others in a multifunctional molecule. This compound presents a classic case for studying chemoselectivity due to its distinct reactive sites:

Propargylic Bromide: This is an excellent electrophilic site susceptible to nucleophilic substitution (SN2 or SN2') reactions. It is a potent alkylating agent. wikipedia.org

Alkyne: The triple bond can undergo various reactions, including addition reactions with electrophiles, nucleophiles, or radicals. It is also a key component in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloadditions.

Fluoroaromatic Ring: As discussed, the ring can participate in electrophilic or nucleophilic aromatic substitution, as well as directed ortho metalation.

The outcome of a reaction is highly dependent on the reagents and conditions employed. For instance, a soft nucleophile would likely attack the propargylic position, displacing the bromide. A strong base like an organolithium reagent could either induce halogen-metal exchange at the bromine, deprotonate the ring ortho to the fluorine, or potentially add to the alkyne. Controlling these competing pathways is a significant challenge and often requires careful selection of reagents, temperature, and solvents. youtube.com The use of protecting groups can also be a strategy to temporarily mask one reactive site while another is being modified. youtube.com

Computational and Experimental Mechanistic Elucidation

The detailed elucidation of reaction mechanisms for complex molecules like this compound often relies on a synergistic approach combining experimental studies with computational chemistry. rsc.org

Computational Studies: Quantum-chemical calculations, particularly using Density Functional Theory (DFT), can provide invaluable insights into reaction pathways. researchgate.net These studies can be used to:

Calculate the geometries of reactants, transition states, and products.

Determine reaction enthalpies and activation energy barriers for competing pathways. mdpi.com

Analyze the electronic structure, such as frontier molecular orbitals (HOMO/LUMO) and charge distributions, to predict reactivity and selectivity. nih.gov

Model the influence of solvent on the reaction mechanism. researchgate.net

For this compound, computational studies could, for example, compare the energy barriers for SN2 substitution at the propargylic bromide versus ortho-lithiation of the fluoroaromatic ring, thereby predicting the likely outcome under specific basic conditions.

Experimental Studies: Mechanistic hypotheses generated from computational work can be tested experimentally. Key experimental techniques include:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) to determine the reaction order and activation parameters.

Isotope Labeling: Using isotopes (e.g., deuterium) to trace the movement of atoms and identify bond-breaking/forming steps in the rate-determining step.

Intermediate Trapping: Designing experiments to capture and characterize transient intermediates, such as the aryllithium species in DoM or a benzyne intermediate.

Spectroscopic Analysis: Utilizing techniques like NMR, IR, and mass spectrometry to identify reaction products and byproducts, providing evidence for the proposed reaction course.

Together, these computational and experimental approaches allow for a comprehensive understanding of the complex reactivity and mechanistic pathways available to this compound. mdpi.com

Computational and Theoretical Investigations of this compound: A Scientific Overview

Applications of 1 3 Bromoprop 1 Yn 1 Yl 2 Fluorobenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Optically Active Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The propargyl group in 1-(3-bromoprop-1-yn-1-yl)-2-fluorobenzene offers a key functional handle for asymmetric transformations.

Detailed Research Findings:

Propargylic compounds are well-established precursors for the synthesis of chiral molecules. The alkyne and the leaving group (bromide) allow for a variety of stereoselective reactions. For instance, asymmetric reduction of the ketone that could be formed from the alkyne functionality can lead to chiral propargylic alcohols. Furthermore, the propargyl bromide itself can participate in asymmetric nucleophilic substitution reactions.

One of the most powerful methods for generating chiral propargylic systems is through the use of chiral catalysts. Transition metal complexes with chiral ligands can catalyze the addition of nucleophiles to the propargylic system with high enantioselectivity. For example, copper-catalyzed propargylic amination and substitution reactions have been shown to produce chiral amines and other valuable building blocks with excellent enantiomeric excesses. While direct studies on this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable to this substrate. The fluorine substituent on the benzene (B151609) ring can also influence the electronic properties of the molecule, potentially enhancing the stereoselectivity of certain reactions.

| Reaction Type | Potential Chiral Product | Catalyst/Reagent Example |

| Asymmetric Propargylic Substitution | Chiral amines, ethers, or carbon-substituted alkynes | Copper complexes with chiral ligands (e.g., BOX, PYBOX) |

| Asymmetric Reduction of a corresponding ynone | Chiral propargylic alcohols | Chiral reducing agents (e.g., CBS reagents) or transfer hydrogenation with a chiral catalyst |

| Asymmetric Addition to the Alkyne | Chiral vinyl derivatives | Rhodium or Iridium complexes with chiral phosphine ligands |

Scaffold for Novel Heterocyclic Compounds

Heterocyclic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The combination of an alkyne and a reactive halide in this compound provides a versatile platform for the construction of diverse heterocyclic scaffolds.

Detailed Research Findings:

The terminal alkyne is a particularly useful functional group for cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to synthesize 1,2,3-triazoles. The propargyl bromide moiety can be converted to an azide to facilitate this reaction. Additionally, [3+2] cycloadditions with nitrones or other 1,3-dipoles can lead to the formation of five-membered heterocycles like isoxazoles.

Furthermore, the alkyne can participate in transition metal-catalyzed cyclization reactions. For instance, palladium- or gold-catalyzed intramolecular cyclizations of derivatives of this compound, where a nucleophile is tethered to the aromatic ring, can provide access to a variety of fused heterocyclic systems. The fluorine atom can also play a role in directing the regioselectivity of these cyclizations or in modifying the properties of the resulting heterocycles.

| Heterocycle Class | Synthetic Strategy | Key Reagents/Catalysts |

| 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide source, Copper(I) catalyst |

| Isoxazoles | [3+2] Cycloaddition | Nitrones |

| Indoles/Quinolines | Intramolecular cyclization following Sonogashira coupling | Palladium catalyst, base |

| Furans/Pyrroles | Paal-Knorr type synthesis from a derived 1,4-dicarbonyl | Acid or amine catalyst |

Role in the Development of Advanced Organic Materials (e.g., Polymer Chemistry, Dyes, Sensors)

The unique electronic and structural properties of fluorinated aryl alkynes make them valuable components in the design of advanced organic materials. This compound can serve as a monomer or a key intermediate in the synthesis of polymers, dyes, and sensors.

Detailed Research Findings:

In polymer chemistry, the alkyne functionality can be utilized for polymerization reactions. For example, alkyne metathesis polymerization or click polymerization can lead to the formation of highly conjugated polymers. The presence of the fluorine atom is particularly advantageous as it can impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific optoelectronic characteristics. Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics.

The conjugated system that can be extended from the phenylalkyne core of this molecule makes it a candidate for the development of organic dyes and sensors. By coupling other chromophores or fluorophores to the alkyne terminus, novel dye molecules with tailored absorption and emission properties can be synthesized. The fluorine substituent can modulate the electronic properties of the chromophore, leading to shifts in the absorption and fluorescence spectra. Furthermore, the reactive propargyl bromide handle allows for the attachment of the molecule to surfaces or other molecules, which is a key requirement for the development of chemical sensors.

| Material Type | Synthetic Approach | Key Features and Potential Applications |

| Conjugated Polymers | Alkyne metathesis, Click polymerization | High thermal stability, low dielectric constant; for use in organic electronics and high-performance coatings. |

| Organic Dyes | Sonogashira coupling with aromatic halides | Tunable photophysical properties; for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. |

| Chemical Sensors | Immobilization via the propargyl bromide group | Detection of analytes through changes in fluorescence or color; for environmental monitoring and bio-imaging. |

Utilization in Cascade Reactions and Complex Total Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates. The multifunctional nature of this compound makes it an ideal substrate for the design of such elegant and atom-economical reaction sequences.

Detailed Research Findings:

The presence of both an electrophilic center (the carbon bearing the bromine) and a nucleophilic partner (the alkyne after deprotonation) within the same molecule, or the ability to generate reactive intermediates from these functionalities, opens up possibilities for intramolecular cascade reactions. For example, a reaction could be initiated by a nucleophilic attack on the propargylic carbon, followed by an intramolecular cyclization involving the alkyne.

In the context of complex total synthesis, this compound can be used to introduce a fluorinated arylalkyne fragment into a larger molecule. The Sonogashira coupling of the terminal alkyne with an aryl or vinyl halide is a powerful C-C bond-forming reaction that can be employed for this purpose. The resulting structure can then undergo further transformations, with the fluorine atom serving as a useful spectroscopic probe (¹⁹F NMR) or as a means to block metabolic degradation in bioactive molecules. The propargyl bromide moiety can also be used to alkylate a variety of nucleophiles, further extending the synthetic utility of this building block in multi-step syntheses of natural products and their analogues.

Design of Ligands and Organocatalysts

The development of new ligands for transition metal catalysis and novel organocatalysts is a continuous pursuit in chemical research. The rigid scaffold and the modifiable functional groups of this compound make it a promising starting material for the synthesis of new catalytic entities.

Detailed Research Findings:

Chiral ligands are essential for asymmetric catalysis. By introducing chiral centers through reactions at the propargylic position, and by further functionalizing the aromatic ring or the alkyne, novel chiral ligands can be designed. For example, the propargyl bromide can be displaced by a chiral amine or phosphine to create bidentate or tridentate ligands. The fluorine atom can influence the electronic properties of the ligand, which in turn can affect the catalytic activity and selectivity of the corresponding metal complex.

In the field of organocatalysis, the fluorinated phenyl group could be incorporated into catalyst scaffolds to modulate their steric and electronic properties. For instance, the compound could be used to synthesize chiral phosphoric acids or other Brønsted acids where the fluorinated aryl group influences the acidity and the chiral environment of the catalyst. The rigid alkyne linker can also be used to position catalytic functionalities in a well-defined spatial arrangement.

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in Synthesis and Reactivity

The synthesis of 1-(3-bromoprop-1-yn-1-yl)-2-fluorobenzene and analogs presents several challenges inherent to the chemistry of ortho-substituted fluoroarenes and propargylic systems.

Synthesis:

A primary route to this compound would likely involve a Sonogashira cross-coupling reaction. However, the reactivity of aryl halides in this reaction is highly dependent on the nature of the halide, with a general trend of I > OTf > Br >> Cl. chemicalforums.comnih.gov The use of 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene as a starting material could present challenges. While aryl bromides are commonly used, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the C-Br bond. In the case of aryl chlorides, the C-Cl bond is notoriously unreactive, often requiring specialized and expensive palladium catalysts to achieve efficient coupling. chemicalforums.com

Furthermore, the stability of the coupling partner, propargyl bromide, can be a concern. Propargyl bromide is a lachrymator and a potent alkylating agent that can undergo self-reaction or decomposition under certain conditions. wikipedia.org The synthesis of the terminal alkyne precursor, 3-bromo-1-propyne, also requires careful handling of reagents.

Reactivity:

The primary limitation in the reactivity of this compound is the potential for competing reaction pathways. The presence of multiple reactive sites—the C-Br bond of the propargyl group, the acidic acetylenic proton (in a precursor), and the potential for reactions at the aromatic ring—can lead to a lack of selectivity in subsequent transformations. For instance, in nucleophilic substitution reactions targeting the propargyl bromide, side reactions involving the alkyne could occur.

Emerging Methodologies for Aryl-Alkyne Systems

Recent advancements in synthetic organic chemistry offer promising solutions to the challenges associated with the synthesis of aryl-alkyne systems like this compound.

Transition-Metal-Free Synthesis:

To circumvent the costs and potential toxicity associated with transition-metal catalysts, several metal-free approaches for the synthesis of aryl-alkynes have been developed. acs.orgchemistryviews.org These methods often rely on the generation of highly reactive intermediates, such as aryl radicals or arynes, which can then be trapped by an alkyne. One such approach involves the use of hypervalent iodine reagents to facilitate the coupling of terminal alkynes with aryl partners. scispace.com Another strategy employs a one-pot arylation of terminal alkynes using n-BuLi and pyridine triphenylborate, followed by an N-iodosuccinimide (NIS)-mediated transformation. chemistryviews.org

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of alkynes under mild conditions. rsc.orgresearchgate.net This methodology allows for the generation of radical intermediates from alkynes, which can then participate in a variety of transformations, including additions and cycloadditions. researchgate.netnih.govacs.org This approach could be particularly useful for the derivatization of the alkyne moiety in this compound, potentially offering a high degree of control over regioselectivity and stereoselectivity. researchgate.net

| Methodology | Description | Potential Advantages for Aryl-Alkyne Synthesis |

| Transition-Metal-Free Coupling | Utilizes reagents like hypervalent iodine or borane derivatives to couple aryl and alkyne fragments without a metal catalyst. chemistryviews.orgscispace.com | Avoids catalyst contamination in the final product, potentially lower cost, and offers alternative reaction pathways. |

| Photoredox Catalysis | Employs visible light and a photocatalyst to generate reactive radical intermediates from alkynes for further functionalization. rsc.orgnih.gov | Mild reaction conditions, high functional group tolerance, and the ability to access novel reaction pathways. |

| Gold-Catalyzed Reactions | Gold catalysts can activate the alkyne's triple bond for various transformations, including difunctionalization. acs.org | Unique reactivity profiles and the potential for novel transformations not achievable with other metals. |

Potential for Further Functionalization and Derivatization

The structure of this compound offers multiple avenues for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Reactions at the Propargyl Bromide Moiety:

The propargyl bromide group is a highly reactive electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with amines would yield propargyl amines, while reaction with phenols would produce propargyl ethers. plos.org The propargyl group can also participate in Barbier-type reactions with aldehydes in the presence of metals like indium or tin to form homopropargylic alcohols. mdpi.comtandfonline.com

Transformations of the Alkyne Group:

The carbon-carbon triple bond is a rich site for chemical transformations. It can undergo:

Click Chemistry: The alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, a valuable linkage in medicinal chemistry and materials science. nih.govmedchemexpress.com

Cycloaddition Reactions: It can act as a dienophile or dipolarophile in various cycloaddition reactions to construct carbocyclic and heterocyclic rings.

Hydration and Hydroboration-Oxidation: These reactions can convert the alkyne into a ketone or an aldehyde, respectively. youtube.com

Modification of the Aryl Ring:

The fluorine atom on the benzene (B151609) ring can influence its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions. Additionally, the fluorine can be a site for nucleophilic aromatic substitution under certain conditions.

| Reactive Site | Potential Reaction | Resulting Functional Group |

| Propargyl Bromide | Nucleophilic Substitution with Amines | Propargyl Amine |

| Propargyl Bromide | Nucleophilic Substitution with Phenols | Propargyl Ether plos.org |

| Propargyl Bromide | Barbier-type reaction with Aldehydes | Homopropargylic Alcohol mdpi.com |

| Alkyne | Azide-Alkyne Cycloaddition | Triazole nih.gov |

| Alkyne | Hydration | Ketone |

| Alkyne | Hydroboration-Oxidation | Aldehyde youtube.com |

Interdisciplinary Research Opportunities

The versatile chemical nature of this compound and its derivatives opens up numerous opportunities for interdisciplinary research.

Medicinal Chemistry:

The alkyne group is a feature in several approved drugs and is considered a privileged structure in drug discovery. nih.govacs.org The derivatives of this compound could be explored as potential therapeutic agents. For instance, the triazoles formed via click chemistry are known to exhibit a wide range of biological activities. The fluorinated aryl ring can also enhance metabolic stability and binding affinity of drug candidates.

Materials Science:

Aryl-alkyne motifs are important components of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemistryviews.org The ability to functionalize this compound could allow for the synthesis of novel polymers and small molecules with tailored electronic and photophysical properties. Furthermore, the alkyne group can be used to anchor these molecules to surfaces, such as gold nanoparticles, for applications in chemical sensing. nih.gov

Chemical Biology:

The terminal alkyne can serve as a "click handle" for bioconjugation. medchemexpress.com Derivatives of this compound could be designed as chemical probes to study biological processes. For example, a molecule containing this scaffold could be designed to bind to a specific protein, and the alkyne group could then be used to attach a fluorescent tag or an affinity label for target identification and validation.

常见问题

Q. Advanced Research Focus

- Density functional theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., alkyne vs. aryl bromide positions).

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Hammett parameters : Quantify fluorine’s electron-withdrawing effects on aryl halide reactivity in Suzuki-Miyaura couplings .

How can environmental degradation pathways of this compound be studied under controlled conditions?

Advanced Research Focus

Design experiments to simulate degradation:

- Photolysis : Expose to UV light (254 nm) in aqueous/organic mixtures; monitor via HPLC for byproducts like dehalogenated aromatics .

- Hydrolysis : Test stability at varying pH (2–12) and temperatures (25–60°C); quantify degradation kinetics using LC-MS .

What applications does this compound have in drug discovery or materials science?

Q. Advanced Research Focus

- Pharmaceutical intermediates : Serve as a building block for fluorinated analogs in kinase inhibitors or antimicrobial agents (e.g., via click chemistry with azides) .

- Polymer chemistry : Incorporate into conjugated polymers for optoelectronic devices, leveraging the alkyne’s π-bonding capacity .

How can researchers optimize regioselectivity in functionalizing the alkyne moiety?

Q. Advanced Research Focus

- Catalyst screening : Test Pd, Cu, or Ni complexes to favor terminal vs. internal alkyne reactions.

- Steric/electronic tuning : Introduce bulky ligands (e.g., P(t-Bu)₃) to direct coupling to the terminal alkyne position .

- Kinetic studies : Use in situ IR or Raman spectroscopy to track reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。